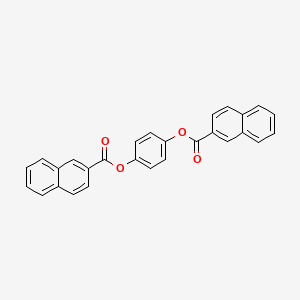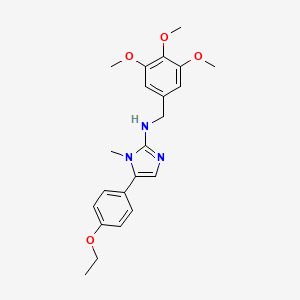![molecular formula C18H16BrN3O7 B11563835 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11563835.png)
4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a bromo-nitrophenoxy group, an acetamido group, and a methoxyphenyl acetate group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromo-4-nitrophenol with acetic anhydride to form 2-bromo-4-nitrophenyl acetate. This intermediate is then reacted with 2-aminoacetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and water are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(E)-{[2-(2-AMINOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE, while substitution of the bromo group can yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The bromo and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-BROMO-4-NITROPHENOXY ACETATE: Similar structure but lacks the acetamido and methoxyphenyl groups.
4-NITROPHENOXY ACETATE: Lacks the bromo group, resulting in different reactivity.
2-AMINO-4-NITROPHENOXY ACETATE: Contains an amino group instead of a bromo group, leading to different chemical properties.
Uniqueness
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both bromo and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C18H16BrN3O7 |
|---|---|
Peso molecular |
466.2 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H16BrN3O7/c1-11(23)29-16-5-3-12(7-17(16)27-2)9-20-21-18(24)10-28-15-6-4-13(22(25)26)8-14(15)19/h3-9H,10H2,1-2H3,(H,21,24)/b20-9+ |
Clave InChI |
PBRPRRTVGKRMEU-AWQFTUOYSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11563769.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B11563770.png)

![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide](/img/structure/B11563778.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11563794.png)
![N-[4-(pentyloxy)phenyl]-3-phenylpropanamide](/img/structure/B11563795.png)
![2-bromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563798.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11563799.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11563809.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11563812.png)
![3-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11563816.png)
